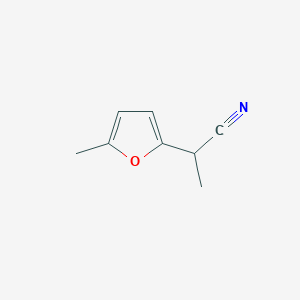

2-(5-Methylfuran-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKZTVYEUAFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan Substituted Propanenitriles, with Emphasis on 2 5 Methylfuran 2 Yl Propanenitrile

General Strategies for Nitrile-Substituted Furan (B31954) Synthesis

The construction of nitrile-substituted furans can be approached in several ways: by modifying a pre-existing furan aldehyde, by forming the furan ring from a nitrile-containing precursor, or by coupling furan and nitrile-bearing building blocks.

Knoevenagel Condensation Approaches with Furan Aldehydes

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. orientjchem.org It typically involves the base-catalyzed reaction of a carbonyl compound, such as a furan aldehyde, with a compound containing an active methylene (B1212753) group, like malononitrile (B47326) or ethyl cyanoacetate. orientjchem.orgbhu.ac.in This approach is widely used to synthesize α,β-unsaturated furanonitriles, which are precursors to the target saturated propanenitriles. researchgate.net

Research has demonstrated the efficacy of this method using various furan aldehydes. For instance, the condensation of 5-(hydroxymethyl)furfural (5-HMF) derivatives with active methylene compounds has been achieved under solvent-free conditions using biogenic calcium and barium carbonates as heterogeneous catalysts. mdpi.com This method yields 3-(furan-2-yl)acrylonitrile derivatives with good yields and high (E)-selectivity. mdpi.com Similarly, Knoevenagel condensations have been successfully performed on furfural (B47365), 5-HMF, and 5,5'-oxy(bismethylene)-2-furaldehyde (OBMF) using dimethyl carbonate as a green reaction medium. researchgate.net These reactions produce highly functionalized furan-acrylonitrile compounds that can serve as monomers for polymers derived from biomass. rsc.org

The general scheme for this reaction is the condensation of a furan aldehyde with an active methylene nitrile, leading to a furan-acrylonitrile derivative. Subsequent reduction of the carbon-carbon double bond is required to obtain the corresponding furan-propanenitrile.

| Furan Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 5-(Hydroxymethyl)furfural | Ethyl cyanoacetate | Biogenic Ca:Ba Carbonate, 100°C, 1h | 3-(Furan-2-yl)acrylonitrile | 87 | mdpi.com |

| 5-(Hydroxymethyl)furfural | Malononitrile | Biogenic Ca:Ba Carbonate, 100°C, 1h | 3-(Furan-2-yl)acrylonitrile | 78 | mdpi.com |

| Furfural | Various Activated Methylene Groups | Dimethyl Carbonate | 3-(Furan-2-yl)acrylonitrile | Good to Excellent | researchgate.net |

| 2,5-Diformylfuran | Malononitrile | MIL-100(Fe), TEMPO, NaNO₂, O₂ | Furilydenepropanenitrile | High | rsc.org |

Building Block Approaches from Furan Derivatives and Nitrile Precursors

Building block approaches utilize pre-formed furan rings and attach a nitrile-containing side chain, or vice versa, through coupling reactions or functional group interconversions. These methods offer high modularity in designing the target molecule.

One prominent method is the palladium-catalyzed cross-coupling reaction. For example, regioselective Suzuki reactions have been performed on 2-(2-bromo-2-nitroethenyl)-5-bromofuran, where coupling occurs selectively at the C5 position of the furan ring, demonstrating the ability to functionalize a furan halide with a complex building block. researchgate.net Furthermore, direct C-H alkylation of furans has been achieved using palladium catalysis, allowing for the formation of a C-C bond between the furan ring and an alkyl iodide. nih.gov This opens the possibility of coupling a furan derivative directly with a halo-substituted nitrile.

Another key strategy involves the transformation of existing functional groups on the furan ring into a nitrile. A common pathway is the conversion of a furan aldehyde to its corresponding aldoxime, followed by dehydration to yield the furanonitrile. researchgate.net This two-step process is efficient and utilizes the readily available furan aldehydes as starting materials. Alternatively, a halogenated furan can undergo a Rosenmund-von Braun reaction with copper(I) cyanide to introduce the nitrile group, though this method often requires harsh conditions. researchgate.net

Targeted Synthesis of 2-(5-Methylfuran-2-yl)propanenitrile and Closely Related Analogs

The synthesis of the specific target, this compound, requires methods that can install a propanenitrile group at the 2-position of a 5-methylfuran ring.

Alkylation and Arylation Reactions of Nitriles with Furan Components

This approach focuses on forming the crucial C-C bond by using a nitrile-containing species as a nucleophile. The α-carbon of a nitrile, such as acetonitrile (B52724) or propionitrile (B127096), can be deprotonated with a strong base like lithium diisopropylamide (LDA) to generate a potent nucleophilic carbanion. This carbanion can then react with an electrophilic furan derivative.

A plausible synthetic route involves a two-step alkylation. First, the anion of acetonitrile could be reacted with an electrophile like 2-(chloromethyl)-5-methylfuran (B3053227) (derived from 5-methylfurfuryl alcohol) in an SN2 reaction to yield 2-(5-methylfuran-2-yl)acetonitrile. In a second step, this intermediate can be deprotonated again at the α-carbon and subsequently alkylated with a methylating agent, such as methyl iodide, to furnish the final product, this compound.

Conversely, direct C-H functionalization offers an alternative. Palladium-catalyzed C-H alkylation can couple furan derivatives with alkyl halides. nih.gov In principle, this could allow for the direct reaction of 2-methylfuran (B129897) with a 2-halopropanenitrile to form the desired product, though regioselectivity and catalyst compatibility would be critical considerations. Hydroxyalkylation/alkylation reactions of 2-methylfuran with carbonyl compounds are also well-documented, establishing that the furan ring itself can act as a nucleophile to attack electrophiles. mdpi.comresearchgate.net

Specific Routes Involving 5-Methylfuran Precursors (e.g., 5-methylfurfural (B50972), 1-(5-methylfuran-2-yl)ethanone)

Readily available precursors derived from biomass, such as 5-methylfurfural and 1-(5-methylfuran-2-yl)ethanone, serve as excellent starting points for the synthesis of this compound.

Routes from 5-Methylfurfural: 5-Methylfurfural can be prepared from sucrose (B13894) or rhamnose. orgsyn.org From this key intermediate, several pathways can be envisioned:

Knoevenagel Condensation and Reduction: 5-Methylfurfural can undergo a Knoevenagel condensation with a cyano-activated methylene compound, such as ethyl cyanoacetate. mdpi.comsciensage.info The resulting α,β-unsaturated product, ethyl 2-cyano-3-(5-methylfuran-2-yl)acrylate, can then be subjected to a sequence of reduction (to saturate the double bond) and decarboxylation to yield this compound. A more direct approach involves the Michael addition of a methyl group (e.g., via an organocuprate reagent) to 3-(5-methylfuran-2-yl)acrylonitrile.

Acetonitrile Addition Route: A more direct route involves the transformation of 5-methylfurfural into an intermediate suitable for nucleophilic attack. For example, conversion to 5-methylfurfuryl alcohol, followed by transformation to 5-methylfurfuryl chloride, creates a good electrophile. As described in section 2.2.1, this can be reacted with the anion of acetonitrile and subsequently methylated to give the target compound.

Routes from 1-(5-Methylfuran-2-yl)ethanone: 1-(5-Methylfuran-2-yl)ethanone, also known as 2-acetyl-5-methylfuran, provides a different set of synthetic options based on its ketone functionality. wikipedia.org

These varied synthetic strategies, leveraging both classical reactions and modern catalytic methods, provide a robust toolkit for the synthesis of this compound and its analogs from simple furan precursors.

Electroreductive and Decarboxylative Strategies in C-C Bond Formation

Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, utilizing readily available carboxylic acids as coupling partners in place of traditional organometallic reagents. wikipedia.orgrsc.org These reactions typically proceed via the extrusion of carbon dioxide, forming a new carbon-carbon or carbon-heteroatom bond. rsc.orgnih.gov While specific examples detailing the electroreductive synthesis of this compound are not prominent in the literature, the principles of decarboxylative coupling are highly relevant.

Copper-catalyzed decarboxylative coupling reactions, for instance, can be used to form C-aryl bonds. nih.gov A plausible pathway could involve the decarboxylation of a suitable carboxylic acid precursor to generate an organocopper intermediate, which then couples with a substrate to form the target molecule. One notable study describes the copper-catalyzed synthesis of 3-cyanofurans, demonstrating the utility of this metal in forming furan-nitrile scaffolds. nih.gov Although distinct from a decarboxylative approach, it highlights copper's role in related transformations. The development of decarboxylative methods for synthesizing furan derivatives often involves palladium or copper catalysts and provides a more environmentally benign route by avoiding sensitive organometallic reagents. wikipedia.org

Catalytic Approaches in Furan-Nitrile Synthesis

Catalysis is central to the modern synthesis of complex organic molecules, and the construction of furan-nitriles is no exception. A wide array of metal catalysts have been developed to achieve high efficiency, selectivity, and functional group tolerance.

Gold catalysts are particularly effective in activating alkynes, alkenes, and allenes, making them powerful tools for synthesizing furan derivatives. acs.org Gold-catalyzed cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules from simple starting materials.

One such strategy involves the intermolecular cascade reaction of propargyl alcohols with alkynes. organic-chemistry.orgacs.orgnih.gov This one-pot, three-step sequence, often utilizing a combination of triazole-gold (TA-Au) and copper catalysts, can produce di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgacs.orgnih.gov The reaction proceeds through alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and subsequent allene-ketone cyclization. organic-chemistry.org

Gold-catalyzed hydroarylation is another key strategy, where an aromatic C-H bond adds across an unsaturated moiety like an alkyne. acs.org This approach can be applied to furan-yne substrates to generate more complex polycyclic structures. acs.orgresearchgate.netresearchgate.net For instance, AuCl₃ has been shown to efficiently catalyze the cyclization of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles under mild conditions to yield highly substituted furans. acs.org Gold self-relay catalysis, where the same catalyst promotes two distinct reaction steps, has also been employed in the reaction of 3-yne-1,2-diols to generate furans in situ, which then participate in subsequent transformations. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Features |

| Triazole-gold (TA-Au) / Copper | Intermolecular Cascade | Propargyl alcohols, Alkynes | One-pot, three-step process; broad substrate scope. organic-chemistry.orgacs.org |

| AuCl₃ | Cyclization | 2-(1-Alkynyl)-2-alken-1-ones, Nucleophiles | Atom-economical; proceeds under very mild conditions. acs.org |

| JohnPhosAu(MeCN)SbF₆ | Self-Relay Catalysis | 3-Yne-1,2-diols, Michael acceptors | In situ furan generation followed by 1,4-addition. mdpi.com |

A broad range of transition metals are employed to catalyze the C-C bond formations necessary for synthesizing substituted furans and attaching side chains.

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis. researchgate.net It enables the efficient construction of furans from various acyclic precursors. researchgate.netingentaconnect.com One powerful method involves a sequential phosphine-palladium catalysis approach, combining a Michael addition and a Heck reaction between (Z)-β-halo allylic alcohols and activated alkynes to produce highly substituted polyalkyl furans. nih.gov Palladium catalysts like Pd(OAc)₂ have been optimized for these transformations, often requiring a phase-transfer agent. nih.gov Another strategy involves the palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes, which proceeds through a chelation-assisted C-F bond activation to yield fluorinated fused furans. rsc.org

Nickel (Ni): Nickel catalysts offer a cost-effective alternative for C-C coupling reactions. A novel method for synthesizing 2,5-disubstituted furans utilizes a Ni(acac)₂/1,10-phen catalyst system to couple various aryl or alkyl iodides with calcium carbide as an acetylene (B1199291) source. tandfonline.comtandfonline.com This one-pot reaction proceeds via an initial cross-coupling to form a 1,3-diyne intermediate, followed by hydration and cyclization. tandfonline.com Nickel has also been used in the decarbonylation of furfural to produce furan, demonstrating its utility in modifying the furan core. acs.org Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones is an effective route for benzofuran (B130515) derivatives. thieme.de

Copper (Cu): Copper catalysis is particularly relevant for the synthesis of furan-nitrile compounds. A notable method allows for the divergent synthesis of 3-cyanofurans from O-acetyl oximes and β-ketonitriles. nih.gov This represents one of the first methods for synthesizing furans from oxime esters. nih.gov Another approach generates the cyano group in situ from ammonium (B1175870) acetate (B1210297) in the Cu(I)-catalyzed heterocyclization of α-acyl-α-alkynyl ketene (B1206846) dithioacetals. acs.org Copper catalysts are also used in de novo synthesis of oligofurans from ethynylethylene carbonates, highlighting the versatility of copper in constructing the furan ring itself. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium (Pd) | Michael-Heck Cascade | (Z)-β-halo allylic alcohols, Alkynes | Polyalkyl furans nih.gov |

| Nickel (Ni) | Cross-coupling/Cyclization | Aryl/Alkyl iodides, Calcium carbide | 2,5-Disubstituted furans tandfonline.comtandfonline.com |

| Copper (Cu) | Heterocyclization | O-acetyl oximes, β-ketonitriles | 3-Cyanofurans nih.gov |

| Copper (Cu) | Dimerization/Cyclization | Ethynylethylene carbonates | Oligofurans nih.gov |

Chelation, the formation of a coordination complex between a metal center and a ligand with multiple binding sites, can be a powerful tool to control the regioselectivity and stereoselectivity of a reaction. In the synthesis of substituted furans, chelation can direct a catalyst to a specific site on a substrate, enabling selective bond formation.

For example, Rh(III)-catalyzed syntheses of furan-2(5H)-ones have been developed where a directing group on the substrate chelates to the rhodium center. ucl.ac.uk This initial chelation-assisted C-H activation step produces a metallacycle intermediate that then dictates the subsequent coupling and cyclization steps, leading to highly functionalized products with excellent selectivity. ucl.ac.uk Similarly, palladium-catalyzed C-F bond alkynylation is proposed to proceed through a chelation-assisted oxidative addition of the palladium catalyst to the C-F bond, which is a key step in the formation of fused furan systems. rsc.org While not always explicitly for furan synthesis, the principle of using chelating directing groups to control C-H functionalization is a widely applicable strategy in transition metal catalysis.

Metal-Free Synthetic Routes to Substituted Furans and Nitriles

While metal catalysis is dominant, concerns about cost and metal contamination have driven the development of metal-free synthetic routes. These methods often rely on the inherent reactivity of organic molecules, sometimes promoted by simple organic reagents or acids. nih.gov

A notable metal-free approach involves a sequential oxidation-dehydration sequence starting from 1,3-dienes to produce 2,5-diarylfurans. nih.gov The dehydration of the intermediate endoperoxide can be achieved using the Appel reagent (triphenylphosphine and carbon tetrachloride), avoiding the need for any metal catalyst. nih.gov Another strategy utilizes a base-catalyzed reaction between α-hydroxy ketones and cyano compounds to efficiently produce tetrasubstituted furans with amino and cyano functionalities.

Brønsted and Lewis acids are fundamental catalysts in organic synthesis, capable of promoting a variety of cyclization and rearrangement reactions to form furan rings. publish.csiro.au

Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH·H₂O) can effectively catalyze the cycloisomerization of but-2-yne-1,4-diols to yield tri- or tetrasubstituted furans. nih.gov The reaction outcome can be controlled by temperature; at room temperature, a tandem alkylation/cycloisomerization with a β-dicarbonyl compound occurs, while at higher temperatures, a dehydrative rearrangement is favored. nih.gov This demonstrates how simple reaction parameters can be tuned to achieve divergent synthesis.

Lewis Acids: Lewis acids are widely used to construct furan and tetrahydrofuran (B95107) rings. nih.govrsc.orgbohrium.comacs.org For instance, BF₃·OEt₂ can catalyze a formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones in a one-flask, metal-free process to give multi-substituted furans. acs.org This reaction involves a Cloke-Wilson rearrangement step. acs.org Lewis acids can also mediate the rearrangement of vinyl acetals derived from 4,5-dihydro-1,3-dioxepines to stereoselectively produce cis- or trans-2,3-disubstituted tetrahydrofurans. nih.gov In some cases, a synergistic effect between a Lewis acid (like AgOTf) and a Brønsted acid (like CSA) can be used to promote cascade cyclizations, for example, in the synthesis of 2,3-dihydronaphtho[1,2-b]furans from ortho-alkynylaryl cyclopropylketones. researchgate.net

Photooxygenation and Cycloaddition Strategies

Photooxygenation offers a powerful strategy for the transformation of furan rings, which can be harnessed in the synthesis of complex molecules derived from furan-substituted propanenitriles. This method typically involves the reaction of a furan derivative with singlet oxygen, generated photosensitically, to form an endoperoxide intermediate. This reactive intermediate can then undergo various rearrangements or subsequent reactions to yield a range of functionalized products.

In the context of furan-containing nitriles, research has demonstrated the photooxygenation of related structures, such as 2-((5-methylfuran-2-yl)methylene)malononitrile derivatives. researchgate.net In these processes, the furan ring acts as a diene in a [4+2] cycloaddition with singlet oxygen. The reaction is typically carried out in a solvent like chloroform (B151607) or toluene, using a photosensitizer such as tetraphenylporphyrin (B126558) (TPP) and a light source (e.g., a 500-watt lamp), while oxygen is bubbled through the solution. researchgate.net

The resulting endoperoxide is often unstable and is treated in situ with a reducing agent, such as dimethyl sulfide (B99878) (Me₂S), to yield 1,4-dicarbonyl compounds. researchgate.net This transformation effectively unmasks a latent dicarbonyl functionality from the furan ring, providing a valuable synthetic handle for further elaboration. For example, the photooxygenation of 2-(4-aminocyanopyridine) substituted 5-methylfurans leads to 1,4-dicarbonyl functionalized aminocyanopyridine derivatives in good yields. researchgate.net This strategy highlights how the furan moiety in such nitrile-containing compounds can be considered a "caged" electrophile, which can be selectively activated through oxidation under mild conditions. tcichemicals.com

While direct photooxygenation of this compound is not extensively detailed, the principles derived from similar structures suggest a viable pathway for its functionalization. The furan ring's susceptibility to oxidation can be exploited to convert it into other functional groups, demonstrating the versatility of photooxygenation in the synthesis of complex nitrile-containing molecules. tcichemicals.comnih.gov

Chemoselective Transformations for Furan-Containing Nitriles

The synthesis and modification of molecules containing both a furan ring and a nitrile group present unique challenges due to the distinct reactivity of each functional group. The furan ring is known for its sensitivity to acidic and basic conditions, which can lead to ring-opening or polymerization, while the nitrile group can undergo hydrolysis, reduction, or addition reactions. nih.govlibretexts.org Therefore, developing chemoselective methods that target one functional group while leaving the other intact is of paramount importance.

A significant challenge in the synthesis of saturated furan-containing nitriles, such as this compound, often involves the reduction of a conjugated carbon-carbon double bond in a precursor molecule without affecting the furan ring or the nitrile moieties. nih.gov The precursor, 2-(5-methylfuran-2-ylmethylene)propanedinitrile, contains an α,β-unsaturated system that is susceptible to reduction. However, many standard reduction methods, such as metal-catalyzed hydrogenations or borohydride (B1222165) reductions, can lead to undesired side reactions, including saturation of the furan ring or reduction of the nitrile groups. nih.govnih.gov

An efficient and highly chemoselective method has been developed for the reduction of such conjugated double bonds using 2-phenylbenzimidazoline, generated in situ from o-phenylenediamine (B120857) and benzaldehyde. nih.govresearchgate.net This reagent has proven effective for reducing the C=C bond in various 3-(5-substituted furan-2-yl)-2-cyanopropenenitriles, affording the desired saturated dinitriles in high yields. nih.govresearchgate.net The key advantage of this method is its mildness and high selectivity; it does not affect the acid- and base-sensitive furan ring or the cyano groups. nih.govresearchgate.net This makes it a valuable alternative when other reduction methods fail. nih.gov

The reaction proceeds smoothly under convenient conditions, and the reducing agent is benign, cost-effective, and easy to prepare from common chemicals. nih.gov The work-up procedure is also straightforward, simplifying the isolation of the final products. nih.gov

Table 1: Chemoselective Reduction of 3-(5-Substituted Furan-2-yl)-2-cyanopropenenitriles using 2-Phenylbenzimidazoline nih.gov

| Entry | Furan Substituent (R) | Product | Yield (%) |

| 1 | H | 2-((Furan-2-yl)methyl)propanedinitrile | 94 |

| 2 | CH₃ | 2-((5-Methylfuran-2-yl)methyl)propanedinitrile | 92 |

| 3 | Br | 2-((5-Bromofuran-2-yl)methyl)propanedinitrile | 89 |

| 4 | I | 2-((5-Iodofuran-2-yl)methyl)propanedinitrile | 85 |

| 5 | NO₂ | 2-((5-Nitrofuran-2-yl)methyl)propanedinitrile | 62 |

The nitrile group is a versatile functional group that can serve as a precursor to amines, amides, carboxylic acids, and ketones. libretexts.orglibretexts.org However, in a complex molecule like this compound, which also contains a sensitive furan ring, reactions targeting the nitrile group must be carefully controlled to avoid unwanted transformations of the heterocycle.

The electrophilic nature of the nitrile carbon allows it to be attacked by nucleophiles. libretexts.org For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.org However, such reactive reagents may not be compatible with the furan ring. Similarly, acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, but these conditions can readily degrade the furan moiety. nih.govlibretexts.org

Therefore, controlling the reactivity of the nitrile group in furan-containing systems relies on the selection of mild and selective reagents. The challenge lies in finding conditions that activate the nitrile group for the desired transformation without initiating the polymerization or ring-opening of the furan. nih.gov For example, when performing reactions such as additions of Grignard reagents to the nitrile to form ketones, reaction conditions must be finely tuned to prevent the acidic work-up from destroying the furan ring. The development of neutral or near-neutral reaction conditions is a key strategy for manipulating the nitrile group in these sensitive heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 2 5 Methylfuran 2 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of 2-(5-Methylfuran-2-yl)propanenitrile is anticipated to display distinct signals corresponding to the protons of the methylfuran ring and the propanenitrile side chain. The protons on the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. Specifically, the two protons on the furan ring would likely show doublet signals due to coupling with each other. The methyl group attached to the furan ring would produce a singlet peak in the upfield region, around 2.3 ppm.

The propanenitrile moiety would be characterized by a quartet for the methine proton (CH) adjacent to the nitrile group, deshielded by both the furan ring and the cyano group, and a doublet for the methyl protons (CH₃). The coupling between these two sets of protons would provide clear evidence of their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Furan-H (position 3 or 4) | ~6.1-6.3 | Doublet | ~3.0 |

| Furan-H (position 3 or 4) | ~6.0-6.2 | Doublet | ~3.0 |

| Furan-CH₃ | ~2.3 | Singlet | N/A |

| α-CH (propanenitrile) | ~3.8-4.0 | Quartet | ~7.0 |

| β-CH₃ (propanenitrile) | ~1.6-1.8 | Doublet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The carbons of the furan ring are predicted to resonate in the downfield region, typically between 100 and 155 ppm. The carbon atom of the nitrile group (-C≡N) is also characteristically found in the downfield region, generally around 115-125 ppm. The aliphatic carbons of the propanenitrile side chain will appear at higher field strengths. A predicted ¹³C NMR spectrum suggests the chemical shifts shown in the table below. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Furan C-O (C2) | ~150-155 |

| Furan C-CH₃ (C5) | ~145-150 |

| Furan CH (C3 or C4) | ~105-110 |

| Furan CH (C3 or C4) | ~105-110 |

| Nitrile (-C≡N) | ~118-122 |

| α-CH (propanenitrile) | ~25-30 |

| Furan-CH₃ | ~13-15 |

| β-CH₃ (propanenitrile) | ~18-22 |

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A sharp, medium-intensity band around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The furan ring would be identified by several bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations around 1000-1300 cm⁻¹. The aliphatic C-H bonds of the propanenitrile side chain would exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Furan) | 3100-3150 | Medium |

| C-H (Aliphatic) | 2850-2980 | Medium |

| C≡N (Nitrile) | 2240-2260 | Sharp, Medium |

| C=C (Furan) | 1500-1600 | Medium to Strong |

| C-O-C (Furan) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 5-methylfuran-2-yl moiety constitutes a conjugated system, which is expected to give rise to absorption bands in the ultraviolet region. Typically, furan and its derivatives exhibit strong absorption maxima (λmax) around 200-220 nm, corresponding to π→π* transitions. The presence of the propanenitrile group is not expected to significantly shift this absorption into the visible region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 135.16 g/mol .

The fragmentation pattern would likely involve the cleavage of the propanenitrile side chain. A prominent fragment could correspond to the loss of a methyl group (M-15) or the entire propanenitrile side chain. The 5-methylfurfuryl cation is a likely stable fragment that would be observed with a high relative abundance.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₈H₉NO]⁺ | 135 | Molecular Ion (M⁺) |

| [C₇H₆NO]⁺ | 120 | Loss of a methyl group (M-15) |

| [C₆H₇O]⁺ | 95 | 5-Methylfurfuryl cation |

| [C₅H₅O]⁺ | 81 | Furan ring fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This accuracy allows for the determination of the elemental composition of the compound. For this compound, with the chemical formula C8H9NO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 135.068414 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]+•) that corresponds closely to this theoretical value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the molecular formula of the analyte.

Analysis of Fragmentation Patterns for Structural Confirmation

The molecular ion ([C8H9NO]+•) at m/z 135 would be expected to undergo several characteristic fragmentation reactions. Alpha-cleavage adjacent to the furan ring or the nitrile group is a likely pathway. The cleavage of the bond between the propanenitrile side chain and the furan ring could lead to the formation of a stable 5-methylfurfuryl cation.

Table 2: Predicted Fragmentation Patterns for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Plausible Fragmentation Pathway |

| [M-CH3]+ | 120 | Loss of a methyl radical from the molecular ion. | |

| [M-CN]+ | 109 | Loss of the nitrile group as a radical. | |

| [M-CH3CN]+ | 94 | McLafferty rearrangement or cleavage involving the propanenitrile group. | |

| [C6H7O]+ | 5-Methylfurfuryl cation | 95 | Cleavage of the C-C bond between the furan ring and the side chain. |

| [C5H5O]+ | Furfuryl cation | 81 | Loss of the methyl group from the 5-methylfurfuryl cation. |

The analysis of these and other potential fragment ions would provide a detailed map of the molecule's connectivity, confirming the presence of the 5-methylfuran moiety and the propanenitrile side chain.

X-ray Diffraction for Solid-State Structure Determination (if applicable to crystalline derivatives)

Crystal Structure Analysis and Molecular Conformation

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. For such an analysis to be performed, the compound would first need to be obtained in a crystalline form of suitable quality.

If a crystal structure were to be determined, the analysis would reveal the precise geometry of the furan ring and the propanenitrile substituent. Key parameters that would be elucidated include:

The planarity of the 5-methylfuran ring.

The bond lengths within the furan ring and of the C-C and C-N bonds in the side chain.

The bond angles around the chiral center of the propanenitrile group.

The dihedral angle between the plane of the furan ring and the substituent, which would define the molecular conformation.

This data would provide an unambiguous confirmation of the compound's constitution and its preferred conformation in the solid state.

Geometric Isomerism and Stereochemical Features

The structure of this compound contains a chiral center at the carbon atom of the propanenitrile group that is attached to the furan ring. Therefore, the compound can exist as a pair of enantiomers (R and S isomers).

X-ray diffraction analysis of a single crystal grown from a racemic mixture could potentially reveal the packing of both enantiomers in the crystal lattice. If the compound crystallizes in a centrosymmetric space group, it would confirm the presence of both enantiomers in equal amounts. Chiral resolution of the enantiomers and subsequent crystallization would allow for the determination of the absolute configuration of each enantiomer if a suitable heavy atom is present or by using anomalous dispersion effects.

Geometric isomerism is not applicable to this molecule as there are no double bonds that would give rise to cis-trans isomerism. The primary stereochemical feature is the single chiral center.

Chemical Reactivity and Transformation Mechanisms of 2 5 Methylfuran 2 Yl Propanenitrile

Reactivity at the Nitrile Moiety

The nitrile (C≡N) group is characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic. openstax.org This inherent electrophilicity is the primary driver of the reactivity associated with this functional group, making it a target for nucleophiles.

While the term "nucleophilic reactivity" might be applied to the cyanoethyl group as a whole, the key reactive site within the nitrile functionality is the electrophilic carbon atom. Resonance places a partial positive charge on this carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl carbon. openstax.orgchemistrysteps.com

The reactions are typically initiated by the nucleophilic addition to the carbon-nitrogen triple bond. This process leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction to yield a stable product. openstax.orglibretexts.org

The nitrile group in 2-(5-Methylfuran-2-yl)propanenitrile is a versatile precursor that can be transformed into several other important functional groups. These conversions typically proceed via nucleophilic addition mechanisms and are fundamental in synthetic organic chemistry. researchgate.net

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.com This process occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide. chemistrysteps.comlibretexts.org In the case of this compound, hydrolysis would yield 2-(5-methylfuran-2-yl)propanoic acid.

Reduction: The reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, which occurs twice to fully reduce the triple bond. libretexts.org This would convert the starting material into 2-(5-methylfuran-2-yl)propan-1-amine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the electrophilic carbon of the nitrile. chemistrysteps.com This reaction, followed by hydrolysis of the intermediate imine, results in the formation of a ketone. openstax.orglibretexts.org For example, reacting this compound with a Grignard reagent such as methylmagnesium bromide would produce 3-(5-methylfuran-2-yl)butan-2-one after an aqueous workup.

| Reaction Type | Reagents | Product Functional Group | Example Product from this compound |

|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | 2-(5-Methylfuran-2-yl)propanoic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | 2-(5-Methylfuran-2-yl)propan-1-amine |

| Reaction with Grignard Reagent | 1. R-MgX, 2. H₃O⁺ | Ketone | 3-(5-Methylfuran-2-yl)-2-alkanone |

Transformations Involving the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.com It can also function as a diene in cycloaddition reactions. The substituents at the C2 and C5 positions influence the regioselectivity and rate of these transformations.

Furan undergoes electrophilic substitution preferentially at the C2 (α) position due to the superior stabilization of the resulting carbocation intermediate through resonance. pearson.comquora.comreddit.com In this compound, both α-positions (C2 and C5) are occupied. The C5 position has an electron-donating methyl group, which activates the ring, while the C2 position has the 2-cyano-1-eth-1-yl group, which is generally electron-withdrawing and deactivating.

Therefore, electrophilic attack will occur at one of the available β-positions (C3 or C4). The directing effects of the existing substituents will determine the precise location. The activating methyl group at C5 strongly directs incoming electrophiles to the C4 position. The deactivating group at C2 would direct to the C4 position as well (meta-directing on the furan ring). Consequently, electrophilic substitution is expected to occur predominantly at the C4 position. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity provides a powerful method for constructing complex polycyclic systems. nih.gov The reaction involves the interaction of the furan (diene) with a dienophile, leading to the formation of an oxabicyclo[2.2.1]heptene derivative. acs.org

The viability and rate of the Diels-Alder reaction are sensitive to the electronic nature of the substituents on the furan ring. nih.gov The electron-withdrawing nature of the 2-cyano-1-eth-1-yl group at the C2 position decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene. This makes the molecule less reactive in normal-electron-demand Diels-Alder reactions, which are typically facilitated by electron-rich dienes. However, it may enhance its reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The reaction is often reversible, particularly with furan itself. rsc.org

| Dienophile Type | Example Dienophile | Expected Reactivity | Product Type |

|---|---|---|---|

| Electron-deficient | Maleic anhydride, Acrylonitrile | Reduced (compared to unsubstituted furan) | Oxabicyclo[2.2.1]heptene derivative |

| Electron-rich | Enol ethers | Potentially enhanced (Inverse-electron-demand) | Oxabicyclo[2.2.1]heptene derivative |

The furan ring is sensitive to various oxidizing agents and can undergo ring-opening reactions to form dicarbonyl compounds. nih.gov The presence of the activating methyl group at the C5 position can influence the outcome of these reactions. For instance, oxidative conversion of 5-methylfuran derivatives can lead to the formation of 2,5-dione functionalities. nih.govresearchgate.net This transformation often proceeds through an initial oxidation to a reactive intermediate which is then susceptible to nucleophilic attack, leading to cleavage of the heterocyclic ring. nih.gov

Lewis acids can also initiate the ring-opening of furan derivatives, often by coordinating to the ring oxygen and activating the C-O bonds towards nucleophilic cleavage. researchgate.netmdpi.com These reactions can be used to synthesize a variety of acyclic compounds from a furan precursor.

Hydrolysis and Rearrangement of Furan-Containing Structures

The furan ring in this compound is sensitive to acidic conditions, which can induce hydrolysis and rearrangement. nih.gov Furan and its derivatives, particularly 2,5-dialkylfurans, can be conveniently hydrolyzed under acidic conditions to yield 1,4-dicarbonyl compounds. nih.govresearchgate.netugent.benih.gov This transformation involves the opening of the furan ring. For this compound, an acid-catalyzed hydrolysis would be expected to convert the 5-methylfuran-2-yl group into a 2,5-dioxopentanyl moiety. nih.gov

The mechanism of furan hydrolysis typically begins with a slow proton transfer to the α-carbon atom of the furan ring, which is often the rate-limiting step. researchgate.net This protonation disrupts the aromaticity of the ring, leading to the formation of a reactive intermediate that is then attacked by water. Subsequent steps lead to the cleavage of the ring to form the 1,4-dicarbonyl product. chemtube3d.com In some cases, the furan ring can undergo rearrangement rather than complete hydrolysis. The Achmatowicz reaction, for instance, converts a furan into a dihydropyran through a rearrangement process. wikipedia.org Additionally, under specific oxidative conditions, furan rings can be dearomatized and undergo cyclization, as seen in the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. nih.gov The condensation of 2-methylfuran (B129897) in the presence of acid catalysts can also lead to larger structures, such as 5,5-bis(5-methyl-2-furyl)pentan-2-one. researchgate.net

Reactivity at the Propane (B168953) Backbone and Alpha-Carbon

The propanenitrile portion of the molecule provides a key site for reactivity at the carbon atom alpha to the nitrile group.

The hydrogen atom on the carbon adjacent to the nitrile group (the alpha-carbon) is significantly more acidic than a typical alkane C-H bond. libretexts.orgbyjus.com This increased acidity is due to the strong electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting conjugate base, a carbanion often referred to as an enolate or, more accurately, a nitrile anion. masterorganicchemistry.comsketchy.com The negative charge on the alpha-carbon can be delocalized onto the nitrogen atom of the nitrile group. sketchy.com

Because of this acidity, treatment of this compound with a strong base results in deprotonation and the formation of the corresponding enolate. For complete conversion to the enolate, very strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) are required. libretexts.org Weaker bases, such as hydroxide (B78521) or alkoxides, typically used in aldol (B89426) condensations, would result in a low equilibrium concentration of the enolate. libretexts.org

The enolate generated from this compound is a potent carbon nucleophile. masterorganicchemistry.com This nucleophilicity allows it to participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds at the alpha-carbon. libretexts.org

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide or ethyl bromide) is known as alpha-alkylation. This reaction proceeds via an SN2 mechanism, where the nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgmsu.edu This is a valuable method for extending the carbon chain at the alpha position.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides. This acylation reaction introduces an acyl group at the alpha-carbon, forming a β-ketonitrile. Friedel-Crafts acylation is a related reaction that typically occurs on the furan ring itself, as seen in the acylation of 2-methylfuran to produce compounds like 2-octanoyl-5-methylfuran. osti.govresearchgate.net However, acylation of the pre-formed enolate at the propane chain provides a distinct pathway for functionalization.

The enolate of this compound can also act as a nucleophile in conjugate addition reactions, commonly known as Michael additions. libretexts.org In this type of reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (like an enone or enal) or other electron-deficient alkene. This 1,4-addition results in the formation of a new carbon-carbon bond and a new, larger molecule. The initial product is an enolate, which is then protonated during workup to give the final addition product.

Mechanistic Insights into Chemical Transformations

Understanding the detailed mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways.

Furan Hydrolysis: As mentioned, the acid-catalyzed hydrolysis of furan is believed to proceed through a rate-determining protonation at the Cα position. researchgate.net This step disrupts the aromatic sextet and forms a carbocation intermediate. Computational studies on furan hydrolysis have analyzed the transition state of this process. For example, in the hydrolysis of a related enol ether system, a strong interaction between a carbonyl and a protonated carbonyl group was identified as a key feature of the transition state. chemtube3d.com

Enolate Reactions: The reactions involving the enolate are well-understood. For alkylation, the SN2 transition state involves the simultaneous formation of the new C-C bond and the breaking of the C-halogen bond. The stereochemistry of the reaction is predictable, although for this compound, the alpha-carbon is a prochiral center that would become a stereocenter upon alkylation with a group other than the existing methyl group, leading to a racemic mixture unless chiral auxiliaries are used.

Acylation: The mechanism for the acylation of 2-methylfuran with anhydrides over solid acid catalysts has been studied, with an Eley-Rideal mechanism being proposed. osti.govresearchgate.net In this model, one reactant (the anhydride) adsorbs to the catalyst surface, while the other reactant (2-methylfuran) reacts with it from the bulk phase. While this applies to acylation on the furan ring, it provides insight into the types of mechanisms that can operate in related systems. Detailed transition state analyses for the specific reactions of this compound are not widely available and would likely require dedicated computational studies.

Data Tables

Table 1: Summary of Key Reactions

| Part of Molecule | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Furan Ring | Hydrolysis | H₃O⁺ | 1,4-Dicarbonyl |

| Rearrangement | Acid, Oxidizing Agent | Dihydropyran or other heterocycles | |

| Alpha-Carbon | Enolate Formation | Strong Base (e.g., LDA) | Nitrile Anion (Enolate) |

| Alkylation | Enolate + Alkyl Halide (R-X) | α-Alkylated Nitrile | |

| Acylation | Enolate + Acyl Halide (RCOX) | β-Ketonitrile |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dioxopentanyl |

| Dihydropyran |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one |

| 5,5-bis(5-Methyl-2-furyl)pentan-2-one |

| Lithium diisopropylamide (LDA) |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| β-Ketonitrile |

Role of Intermediates in Multi-Step Syntheses

The structural features of this compound make it a plausible intermediate in various multi-step synthetic sequences. The furan moiety is susceptible to a range of transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening reactions. The nitrile group, on the other hand, can undergo hydrolysis, reduction, or act as a precursor for various nitrogen-containing heterocycles.

One notable transformation of the 5-methylfuran-2-yl group is its hydrolysis under acidic conditions to a 2,5-dioxopentanyl moiety. This conversion could serve as a key step in a multi-step synthesis, transforming the furan ring into a linear diketone functionality, which can then be utilized for subsequent cyclization or derivatization reactions.

Table 1: Potential Transformations of this compound in Multi-Step Syntheses

| Functional Group | Reaction Type | Potential Product(s) |

| 5-Methylfuran Ring | Acid-Catalyzed Hydrolysis | 2-(1,4-dioxopentyl)propanenitrile |

| 5-Methylfuran Ring | Diels-Alder Reaction | Bicyclic adducts |

| 5-Methylfuran Ring | Electrophilic Substitution | Substituted furan derivatives |

| Propanenitrile | Acid/Base Hydrolysis | 2-(5-Methylfuran-2-yl)propanoic acid or its amide |

| Propanenitrile | Reduction (e.g., with LiAlH₄) | 2-(5-Methylfuran-2-yl)propan-1-amine |

| Propanenitrile | Reaction with Grignard Reagents | Ketones |

This table presents plausible transformations based on the general reactivity of furan and nitrile functional groups, as specific literature for this compound is limited.

The nitrile group offers a gateway to numerous other functionalities. For instance, its hydrolysis can yield the corresponding carboxylic acid or amide, which are valuable synthons for a variety of organic compounds. Reduction of the nitrile would lead to the corresponding primary amine, a key functional group in many biologically active molecules and materials.

Cascade and Domino Reaction Mechanisms

Cascade and domino reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient synthetic strategies. While no specific cascade or domino reactions involving this compound have been explicitly detailed in the available literature, its structure suggests potential participation in such sequences.

For example, a reaction could be initiated at the furan ring, which then triggers a subsequent transformation involving the nitrile group, or vice versa. The furan ring, for instance, can participate in intramolecular Diels-Alder reactions if an appropriate dienophile is present elsewhere in the molecule, potentially introduced via a reaction at the nitrile group.

Furthermore, domino reactions involving α,β-acetylenic γ-hydroxy nitriles have been reported to proceed via an initial addition to the triple bond followed by a cascade of intramolecular reactions. While this compound does not possess this specific acetylenic structure, it highlights the potential for nitrile-containing compounds to participate in complex, one-pot transformations.

The development of novel cascade reactions often relies on the strategic placement of reactive functional groups. The proximity of the furan ring and the nitrile group in this compound could potentially be exploited in designing new domino sequences for the synthesis of complex heterocyclic systems. Future research may uncover specific catalytic systems or reaction conditions that enable such efficient transformations starting from this versatile building block.

Computational and Theoretical Investigations of 2 5 Methylfuran 2 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its ground state.

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Furthermore, the distribution of electron density can be analyzed, often through methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). This reveals the partial charges on each atom, highlighting electron-rich and electron-deficient regions of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time.

Conformational Analysis and Flexibility

For a molecule with rotatable bonds, such as the bond connecting the propanenitrile group to the furan (B31954) ring, multiple conformations may exist. MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. This provides a picture of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Intermolecular Interactions in Condensed Phases

MD simulations are particularly powerful for studying how molecules interact with each other in a liquid or solid state. By simulating a system containing many molecules of 2-(5-Methylfuran-2-yl)propanenitrile, one could investigate intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. This is crucial for understanding bulk properties like boiling point, density, and solubility. The simulations would reveal how the molecules pack together and how they orient themselves relative to their neighbors.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. In the context of molecular design, QSPR serves as a valuable tool for predicting the properties of novel compounds, such as this compound, thereby guiding the synthesis of molecules with desired characteristics and functionalities.

Development of Molecular Descriptors for Structure-Property Correlations

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors. These numerical values encode structural and physicochemical information about a molecule and are correlated with the property of interest. For furan derivatives like this compound, a variety of descriptors can be employed to build robust QSPR models.

Types of Molecular Descriptors:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of specific atom types (e.g., oxygen, nitrogen).

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information about molecular size, shape, and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For furan derivatives, these are particularly important as they can describe the reactivity and interaction capabilities of the molecule. A study on furan derivatives as corrosion inhibitors utilized several quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. digitaloceanspaces.com

A QSPR study on furan derivatives as corrosion inhibitors for mild steel utilized a range of quantum chemical descriptors to establish a correlation with inhibition efficiency. digitaloceanspaces.com The following table provides examples of such descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Category | Specific Descriptors | Description |

| Quantum Chemical | EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Reflects the electron-accepting ability of the molecule. | |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. | |

| Dipole Moment (μ) | Measures the polarity of the molecule. | |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | |

| Hardness (η) and Softness (σ) | Measures of the molecule's resistance to change in its electron distribution. |

The selection of appropriate descriptors is a critical step and is often guided by the property being modeled and the chemical nature of the compounds under investigation.

Statistical Validation and Predictive Power of QSPR Models

Once a set of molecular descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the experimental property. Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). digitaloceanspaces.com

The reliability and predictive capability of a QSPR model must be rigorously assessed through a process of validation. derpharmachemica.com Validation ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. nih.gov

Key Statistical Validation Parameters:

The predictive power of a QSPR model is evaluated using several statistical metrics. The following table summarizes some of the most common parameters used for model validation. scielo.brnih.gov

| Parameter | Description | Acceptable Value |

| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. | R² > 0.6 |

| Adjusted R² (R²adj) | A modified version of R² that has been adjusted for the number of predictors in the model. | Close to R² |

| Cross-validated R² (Q² or R²cv) | A measure of the model's predictive ability, often determined by leave-one-out (LOO) cross-validation. | Q² > 0.5 |

| Root Mean Square Error of Calibration (RMSEC) | The standard deviation of the differences between predicted and experimental values for the training set. | As low as possible |

| Root Mean Square Error of Cross-Validation (RMSECV) | The standard deviation of the differences between predicted and experimental values obtained through cross-validation. | As low as possible |

In a QSPR study of furan derivatives, the best model was selected based on validation results, achieving an R² of 0.976 and an adjusted R² of 0.90, indicating a strong correlation and predictive power. digitaloceanspaces.com Both internal validation (e.g., cross-validation) and external validation (using an independent test set of molecules) are crucial for establishing the robustness and generalizability of a QSPR model. derpharmachemica.comscielo.br

Theoretical Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for investigating the reaction mechanisms of organic compounds, including those involving this compound. These studies can elucidate complex reaction pathways, identify transient intermediates and transition states, and calculate reaction energetics, offering insights that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Pathways and Energy Barriers

Computational methods, particularly quantum mechanics, are employed to map out the potential energy surface (PES) of a reaction. This allows for the identification of the most plausible reaction pathways and the calculation of activation energies (energy barriers), which determine the reaction rates.

For furan derivatives, several reaction types have been investigated theoretically. The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of furans. rsc.orgresearchgate.netacs.org Theoretical studies have explored the stereoselectivity (endo/exo) of these reactions by calculating the energies of the transition states. researchgate.net It has been shown that the low thermodynamic stability of furan [4+2] adducts can lead to reversible reactions, influencing the final product distribution. researchgate.netnih.gov

Another important reaction pathway for furans is ring-opening, which can be catalyzed by acids, such as in zeolites. researchgate.net Computational studies have been used to compare the energetics of competing Diels-Alder and ring-opening mechanisms for the conversion of furan to other valuable chemicals. researchgate.net For instance, in the conversion of two furan molecules to benzofuran (B130515) and water over an HZSM-5 zeolite catalyst, quantum calculations revealed that the ring-opening mechanism has a significantly lower energy barrier compared to the Diels-Alder pathway. researchgate.net

Theoretical investigations into the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have shown that H-abstraction from the methyl group and OH addition to the furan ring are competing pathways, with their relative importance depending on the reaction temperature. nih.gov Similar mechanistic considerations would be relevant for understanding the reactivity of the propanenitrile side chain and the furan ring in this compound.

The following table presents hypothetical reaction pathways for this compound that could be investigated using computational methods, along with the types of information that can be obtained.

| Reaction Type | Potential Reactants | Information from Theoretical Studies |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Transition state geometries, activation energies for endo and exo pathways, thermodynamic stability of products. |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., nitronium ion) | Reaction intermediates, energy profiles for substitution at different positions on the furan ring. |

| Ring Opening | Acid catalysts | Intermediates and transition states for the ring-opening process, comparison with competing reaction pathways. |

| Side-Chain Reactions | Radicals, nucleophiles | Energy barriers for reactions at the propanenitrile group, influence of the furan ring on side-chain reactivity. |

These theoretical studies provide a fundamental understanding of the factors controlling the reactivity and selectivity of reactions involving furan derivatives.

Computational Modeling of Catalytic Processes

Computational modeling plays a crucial role in understanding and designing catalytic processes for the synthesis and transformation of furan derivatives. nih.govresearchgate.netmdpi.comnih.gov These models can provide insights into the interactions between the reactant molecules and the catalyst surface, the mechanism of the catalytic cycle, and the factors that determine catalyst activity and selectivity.

Density Functional Theory (DFT) is a widely used method for modeling catalytic reactions. It can be used to study the adsorption of reactants on catalyst surfaces, the elementary steps of the reaction mechanism, and the energetics of the entire catalytic cycle. For example, DFT calculations have been used to guide the development of catalysts for the conversion of biobased furanic derivatives into renewable phenols. nih.gov

In the context of zeolite catalysis, computational models such as the ONIOM embedded cluster approach have been used to investigate reactions within the confined environment of zeolite pores. researchgate.net These models can account for the steric and electronic effects of the zeolite framework on the reaction mechanism and energetics.

Machine learning techniques are also emerging as a powerful tool for catalyst screening and optimization. acs.org By training models on large datasets of catalytic performance, it is possible to predict the efficiency of new catalysts for reactions such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). acs.org

For the synthesis or transformation of this compound, computational modeling could be applied to:

Catalyst Screening: Virtually screen different metal catalysts or solid acid catalysts for their potential to promote specific reactions, such as the synthesis of the molecule from furan precursors or its conversion to other valuable chemicals.

Mechanism Elucidation: Investigate the detailed mechanism of a catalyzed reaction, including the identification of active sites, the nature of reaction intermediates, and the rate-determining step.

Optimization of Reaction Conditions: Predict the effect of reaction parameters, such as temperature and pressure, on the catalytic performance.

The integration of computational modeling with experimental studies is a powerful strategy for the rational design of efficient and selective catalytic processes for the production of furan-based chemicals.

Synthetic Applications and Derivatization Strategies of 2 5 Methylfuran 2 Yl Propanenitrile

2-(5-Methylfuran-2-yl)propanenitrile as a Key Synthon in Organic Synthesis

As a synthetic building block, this compound offers strategic advantages in the design of multistep syntheses. The presence of two orthogonal functional groups allows for controlled, stepwise modifications, positioning it as a valuable intermediate in the synthesis of complex organic molecules.

The dual functionality of this compound allows it to serve as a precursor for a range of advanced organic transformations. The nitrile group can be converted into various nitrogen-containing functionalities, while the furan (B31954) ring can undergo transformations that either modify the ring or use it as a latent dicarbonyl equivalent.

A significant transformation of the 5-methylfuran-2-yl group is its conversion to a 2,5-dioxopentanyl (2,5-DOP) moiety. nih.govnih.gov This conversion occurs under acidic conditions, such as during a trifluoroacetic acid (TFA) cleavage step in solid-phase synthesis, through an acid-catalyzed retro-Paal-Knorr reaction. nih.gov The presence of the methyl group on the furan ring is believed to stabilize the carbocation intermediate, facilitating this efficient hydrolysis. nih.gov The resulting stable 2,5-dione is a valuable functional handle for further modifications, particularly in the field of bioconjugation and materials science. nih.govnih.gov

The distinct reactivity of the nitrile and furan functionalities makes this compound an ideal component for both sequential and convergent synthetic strategies. In a sequential approach, one functional group can be selectively transformed while the other remains intact for a subsequent reaction step. For instance, the nitrile group could be reduced to an amine, and this new functionality could then be used to direct or participate in a reaction involving the furan ring or a derivative thereof.

Derivatization Pathways and Functional Group Interconversions

The chemical versatility of this compound is further demonstrated by the numerous derivatization pathways available for both the nitrile group and the furan ring system.

The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities. nih.gov These transformations are fundamental in organic synthesis for introducing nitrogen atoms and for accessing different oxidation states at the carbon atom. Common modifications include hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of organometallic reagents to form ketones. The chemoselective reduction of a carbon-carbon double bond conjugated to a nitrile group, while leaving the nitrile and a furan ring intact, has been achieved using reagents like 2-phenylbenzimidazoline. researchgate.net

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (to Amide) | H₂O, H⁺ or OH⁻ (mild) | Carboxamide |

| Hydrolysis (to Carboxylic Acid) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid |

| Reduction | H₂, Catalyst (e.g., Ni, Pd) or Hydride Reagents (e.g., LiAlH₄) | Primary Amine |

| Nucleophilic Addition | Grignard Reagents (R-MgX) followed by hydrolysis | Ketone |

The furan ring within the this compound structure is also amenable to various functionalizations. The 2-methylfuran (B129897) moiety can participate in reactions such as hydroxyalkylation/alkylation, Diels-Alder reactions, and acylation. mdpi.comnih.gov For instance, 2-methylfuran can react with aldehydes and ketones in the presence of an acid catalyst to form bis(5-methylfuran-2-yl)methane derivatives. mdpi.com

The most notable functional group interconversion is the aforementioned acid-catalyzed hydrolysis of the 5-methylfuran ring to a 2,5-dioxopentanyl (2,5-DOP) derivative. nih.govnih.govresearchgate.net This transformation unmasks a 1,4-dicarbonyl system, which is a valuable precursor for the synthesis of various heterocyclic compounds.

| Reaction Type | Reagents/Conditions | Resulting Structure/Functionality | Reference |

|---|---|---|---|

| Ring-Opening Hydrolysis | Acidic conditions (e.g., TFA) | 2,5-Dioxopentanyl (1,4-dicarbonyl) | nih.govnih.gov |

| Hydroxyalkylation/Alkylation | Aldehydes/Ketones, Acid Catalyst | C-C bond formation at the 5-position of the furan ring | mdpi.com |

| Hydrogenation | Pd/γ-Al₂O₃, H₂ | Tetrahydrofuran (B95107) ring | rsc.org |

Role in the Construction of Complex Heterocyclic Systems

The functionalities present in this compound and its derivatives make it a valuable precursor for the synthesis of complex heterocyclic systems. The nitrile group itself is a common starting point for building nitrogen-containing heterocycles.

A prime example of its utility is in proximity-induced ligation reactions. nih.govnih.gov After the conversion of the 5-methylfuran-2-yl moiety to the 2,5-DOP group, this 1,4-dicarbonyl system can react with hydrazine (B178648) nucleophiles. nih.govresearchgate.net This reaction proceeds under physiological conditions without the need for a catalyst or external trigger, leading to the formation of a highly stable pyridazinium adduct. nih.govnih.gov This strategy has been successfully applied in the ligation of peptide nucleic acids (PNAs), peptides, and on solid surfaces. nih.govresearchgate.net The reaction of 2,5-diones with primary amines under Paal-Knorr conditions can also lead to the formation of pyrroles. nih.gov These examples highlight how the latent functionality within the furan ring can be revealed and exploited to construct new, complex heterocyclic rings.

Synthesis of Poly-substituted Furans and Related Heterocycles

While direct modification of the furan ring in this compound can be challenging without affecting the nitrile group, the inherent reactivity of the furan system allows for its use in constructing more complex molecules. The 5-methylfuran-2-yl moiety can undergo hydrolysis under certain acidic conditions to form a 2,5-dioxopentanyl group. nih.govresearchgate.net This transformation creates a stable 1,4-dicarbonyl intermediate, which is a classic precursor for the Paal-Knorr synthesis of other substituted heterocycles like pyrroles and thiophenes. nih.gov

Furthermore, the nitrile group itself is a versatile handle for introducing further substitutions. For instance, the Knoevenagel condensation of activated acetonitriles with aldehydes is a common strategy for creating complex acrylonitrile derivatives, which can then be used in further heterocyclic syntheses. researchgate.net This highlights a potential pathway for elaborating the structure of this compound.

Table 1: Potential Heterocyclic Syntheses via Furan Ring Modification

| Starting Moiety | Transformation | Intermediate | Potential Product | Synthetic Method |

|---|---|---|---|---|

| 5-Methylfuran-2-yl | Acid-catalyzed Hydrolysis | 2,5-Dioxopentanyl | Substituted Pyrroles | Paal-Knorr Synthesis |

Formation of Furo-annulated Ring Systems (e.g., furopyrimidines, triazoles, oxadiazoles)

The nitrile functionality is a key gateway for the synthesis of various fused and non-fused heterocyclic systems.

Furopyrimidines : Furo[2,3-d]pyrimidines are an important class of fused heterocycles. General synthetic routes often involve the reaction of furan precursors bearing vicinal amino and cyano groups with reagents like formamide. researchgate.net While this compound does not possess an amino group, its nitrile function suggests its potential use in multi-step syntheses where an amino group is introduced adjacent to the nitrile, followed by cyclization to form the furopyrimidine core.

Triazoles : The chemistry of nitriles is central to the formation of 1,2,4-triazoles. A prevalent method involves the copper-catalyzed reaction of a nitrile with hydroxylamine to form an amidoxime intermediate, which then reacts with a second nitrile molecule and cyclizes. frontiersin.org This suggests a pathway where this compound could react to form a disubstituted triazole bearing two 1-(5-methylfuran-2-yl)ethyl groups.

Oxadiazoles : 1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are commonly synthesized from nitrile-derived intermediates. For 1,2,4-oxadiazoles, the nitrile is typically converted to an amidoxime, which is then acylated and cyclized. mdpi.com For the 1,3,4-isomer, a common route is the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from acid hydrazides, themselves accessible from nitriles via hydrolysis and subsequent reaction with hydrazine. nih.govjlu.edu.cn Therefore, this compound is a viable starting point for the synthesis of oxadiazoles containing the 5-methylfuran moiety.

Table 2: Potential Heterocycle Synthesis from Nitrile Group

| Target Heterocycle | Key Intermediate from Nitrile | General Reagents | Potential Product Structure |

|---|---|---|---|

| 1,2,4-Triazole | Amidoxime | Hydroxylamine, Cu catalyst | 3,5-Disubstituted-1,2,4-triazole |

| 1,2,4-Oxadiazole | Amidoxime | Acylating agent (e.g., acyl chloride) | 3- or 5-Substituted-1,2,4-oxadiazole |

| 1,3,4-Oxadiazole | Acid Hydrazide | Acylating agent, Dehydrating agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole |

Exploration in Materials Chemistry Precursor Development

The rigid, aromatic structure of the furan ring makes it an attractive component for the development of advanced materials. Furan-based polymers, in particular, are gaining attention as renewable alternatives to petroleum-based plastics.

Development of Precursors for Optoelectronic Materials